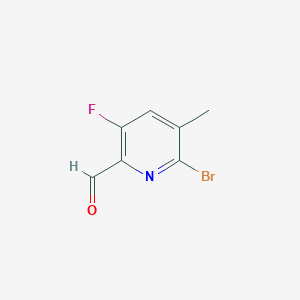
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-fluoro-2-methylpyridine is a chemical compound with the empirical formula C6H5BrFN . It is a solid substance and is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 6-Bromo-3-fluoro-2-methylpyridine has been optimized from a previously published synthesis starting from 2-bromo-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular weight of 6-Bromo-3-fluoro-2-methylpyridine is 190.01 . The SMILES string representation of the molecule is Cc1nc(Br)ccc1F . The InChI code is 1S/C6H5BrFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 .Chemical Reactions Analysis
6-Bromo-3-fluoro-2-methylpyridine can be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It can also function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
6-Bromo-3-fluoro-2-methylpyridine is a solid substance . It has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde Applications
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a specialized chemical compound with the empirical formula
C6H5BrFN C_6H_5BrFN C6H5BrFN
and a molecular weight of 190.01 . Its structure and properties suggest its utility in various scientific research fields. Below is a detailed analysis of its potential applications across different scientific domains.Pharmaceutical Research: As a halogenated aldehyde, this compound can be a precursor in synthesizing various pharmaceuticals. Its bromine and fluorine atoms make it a valuable intermediate for constructing complex molecules used in drug development, particularly in creating inhibitors for certain enzymes or receptors.
Material Science: The presence of multiple halogens within the compound’s structure could make it useful in the synthesis of advanced materials. For example, it could be used to create polymers with specific properties, such as increased resistance to heat or chemical degradation.
Agrochemical Synthesis: In agrochemical research, halogenated pyridines are often used to develop new pesticides and herbicides. The specific configuration of halogens in 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde might lead to the creation of compounds with novel modes of action against pests and weeds.
Organic Light-Emitting Diodes (OLEDs): The compound’s structure suggests potential applications in the field of electronics, particularly in developing OLEDs. Its ability to form complex organic frameworks could be exploited to create components that emit light with high efficiency and stability.
Catalysis: This compound could serve as a ligand for transition metal catalysts. The halogens might provide unique electronic effects that enhance the catalyst’s performance in various chemical reactions, such as cross-coupling or hydrogenation processes.
Fluorinated Building Blocks: Given its fluorinated moiety, this compound can be used as a building block in creating other fluorinated organic compounds. These compounds are of significant interest due to their unique properties, such as increased stability and bioavailability in pharmaceutical applications .
Analytical Chemistry: In analytical chemistry, halogenated compounds are often used as standards or reagents. This compound, with its distinct halogen arrangement, could be used to develop new analytical methods or improve existing ones for detecting specific substances.
Chemical Education: Lastly, this compound can be used in educational settings to teach advanced organic synthesis techniques. Its synthesis and applications can provide students with practical knowledge of halogenation reactions and their importance in various industries.
Each of these applications leverages the unique chemical structure of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde, demonstrating its versatility and importance in scientific research. While the compound is available for early discovery researchers, Sigma-Aldrich does not provide analytical data, and buyers are responsible for confirming product identity and purity . Safety measures must be observed when handling this compound, as it is classified under hazard classifications such as Acute Tox. 4 Oral and Eye Dam. 1 .
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as pyridines, which are aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are known to interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCRBQXGAUKOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

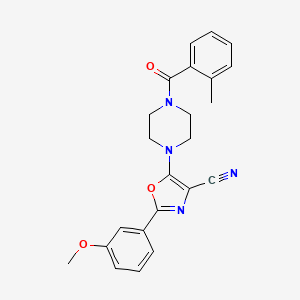
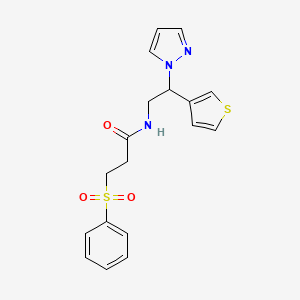
![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)
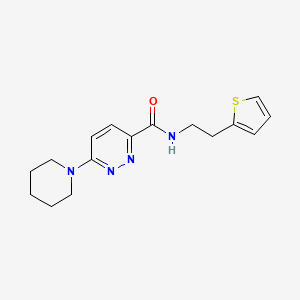
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)
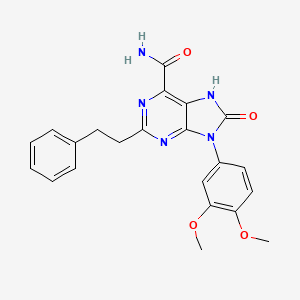
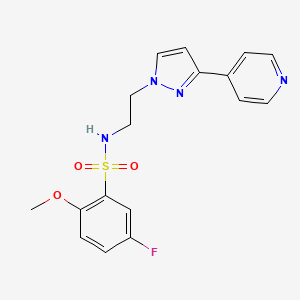
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2959383.png)
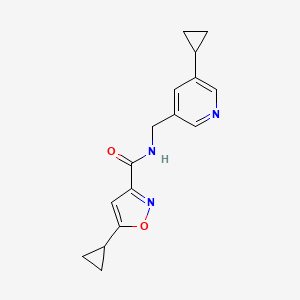
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)